molecular formula C11H20N2O5 B5220437 8-(2-aminoethyl)azocan-2-one;oxalic acid

8-(2-aminoethyl)azocan-2-one;oxalic acid

Cat. No.: B5220437
M. Wt: 260.29 g/mol
InChI Key: VODXMJNUTFCBCR-UHFFFAOYSA-N
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Description

8-(2-aminoethyl)azocan-2-one;oxalic acid is a compound that combines an azocanone derivative with oxalic acid. Azocanones are known for their unique ring structures and potential applications in various fields, including medicinal chemistry and materials science. Oxalic acid, on the other hand, is a well-known organic compound with applications in cleaning, bleaching, and as a reagent in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminoethyl)azocan-2-one typically involves the cyclization of α-carbamoyl radicals. This process can be facilitated by iodine-atom-transfer and the use of specific ligands and catalysts. For example, N-ethoxycarbonyl-substituted N-(pent-4-enyl)-2-iodoalkanamides can undergo 8-endo cyclization in the presence of magnesium perchlorate and a bis(oxazoline) ligand, leading to the formation of azocan-2-ones .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

8-(2-aminoethyl)azocan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the azocanone ring.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of amino derivatives.

Scientific Research Applications

8-(2-aminoethyl)azocan-2-one;oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-aminoethyl)azocan-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The azocanone ring structure can also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-aminoethyl)azocan-2-one stands out due to its unique ring structure and the presence of both amino and carbonyl functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

8-(2-aminoethyl)azocan-2-one;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.C2H2O4/c10-7-6-8-4-2-1-3-5-9(12)11-8;3-1(4)2(5)6/h8H,1-7,10H2,(H,11,12);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODXMJNUTFCBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NC(=O)CC1)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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